Vacuolin-1 is a small molecule widely employed in cell biology research for its ability to reversibly disrupt the endolysosomal system. [, , , , , ] While its exact molecular target remains elusive, studies suggest that Vacuolin-1 exerts its effects by interacting with and activating RAB5A, a small GTPase crucial for regulating intracellular vesicle trafficking. [] This interaction disrupts the normal fusion processes between endosomes and lysosomes, leading to the characteristic accumulation of vacuoles within the cytoplasm. [, ] Beyond its role in probing endolysosomal dynamics, Vacuolin-1 has emerged as a valuable tool in various research areas, including autophagy, cell migration, and viral infection. [, , , , , ]
Vacuolin-1 is a small molecule compound recognized for its significant role in inhibiting autophagy and endosomal trafficking within cells. It was initially discovered as an agent that induces the homotypic fusion of endosomes and lysosomes, leading to the formation of large vacuoles. This compound has garnered interest for its potential applications in cancer treatment, particularly in inhibiting metastasis and tumor growth by disrupting cellular degradation pathways.
Vacuolin-1 was identified through a combination of high-content fluorescence imaging, virtual drug screening, and chemical synthesis methods. It has been extensively studied in various cellular models, particularly in mammalian cells, where it exhibits potent effects on endosomal-lysosomal dynamics and autophagy processes .
The synthesis of Vacuolin-1 involves several steps that include virtual screening to identify potential analogues followed by chemical synthesis. Researchers have designed and synthesized multiple analogues based on the structure of Vacuolin-1, with varying degrees of potency as autophagy inhibitors .
The synthesis typically employs standard organic chemistry techniques, including:
Vacuolin-1's molecular structure is characterized by its ability to interact with cellular membranes, facilitating its role in altering endosomal dynamics. The precise chemical formula and structural details can be derived from its synthesis pathway and confirmed through spectroscopic methods .
The molecular weight of Vacuolin-1 is approximately 300 g/mol, making it a relatively small molecule suitable for cellular penetration. Its structural features include functional groups that enhance its binding affinity to specific cellular targets involved in autophagy regulation.
Vacuolin-1 primarily acts by inhibiting the fusion between autophagosomes and lysosomes, a critical step in the autophagy process. This inhibition leads to an accumulation of autophagosomes within cells, which can be observed through fluorescence microscopy techniques .
Key reactions include:
Vacuolin-1 exerts its effects by interfering with several key cellular processes:
Experimental data indicate that effective concentrations for inhibiting endolysosomal trafficking are around 1 μM, with minimal effects on cell proliferation at this concentration .
Vacuolin-1 is a solid at room temperature with a crystalline structure that can be analyzed using X-ray diffraction methods.
Key chemical properties include:
Relevant analyses have shown that Vacuolin-1 maintains its inhibitory activity under various experimental conditions, making it a robust candidate for further studies .
Vacuolin-1 has significant potential in scientific research, particularly in cancer biology:
Chemical Identity: Vacuolin-1 (C₂₆H₂₄IN₇O) is a water-soluble, cell-permeable triazine-based compound initially identified in phenotypic screens for vesicular trafficking modulators [3] [6]. Its structure comprises a 1,3,5-triazine core with morpholino and diphenylamino substituents, enabling specific interactions with endolysosomal targets. This small molecule induces rapid cytoplasmic vacuolation—a visual hallmark of its activity—by triggering homotypic fusion of endosomes and lysosomes [3] [10]. Unlike broad-spectrum inhibitors, Vacuolin-1 exhibits selective action on discrete membrane trafficking steps, making it a precision tool for dissecting vesicular dynamics.
The discovery of Vacuolin-1 emerged from a 2004 image-based screen designed to identify inhibitors of endoplasmic reticulum-to-plasma membrane transport. Cerny et al. observed that treatment with this compound induced large (>1 µm) cytoplasmic vacuoles derived from endolysosomal compartments in diverse mammalian cell types [3]. Key milestones in its characterization include:
Table 1: Key Discoveries in Vacuolin-1 Research
Year | Discovery | Significance |
---|---|---|
2004 | Induction of endolysosomal vacuoles; inhibition of lysosomal exocytosis | First evidence of selective lysosomal modulation without blocking membrane repair [3] |
2014 | Potent inhibition of autophagosome-lysosome fusion (10× > chloroquine) | Established role in autophagy blockade via RAB5A activation [2] |
2021 | Binding to CapZβ inhibiting integrin recycling and metastasis | Revealed anti-cancer mechanism beyond autophagy [5] |
2022 | Enhancement of retinoic acid-induced myeloid differentiation | Demonstrated utility in manipulating differentiation pathways [8] |
Endolysosomal System Modulation
Vacuolin-1 disrupts endosomal maturation by activating RAB5A GTPase—a master regulator of early endosome identity. This hyperactivation traps vesicles in an immature state, blocking RAB5-to-RAB7 conversion and subsequent endosome-lysosome fusion [2] [5]. Consequently, it impairs:
This broad disruption of endosomal trafficking provides a tool to interrogate cargo sorting, receptor recycling, and vesicle maturation kinetics.
Autophagy-Specific Effects
In autophagy, Vacuolin-1 uniquely targets the fusion step between autophagosomes and lysosomes. Key mechanistic insights include:
Table 2: Comparative Autophagy Inhibition by Vacuolin-1 and Reference Compounds
Parameter | Vacuolin-1 | Chloroquine | Bafilomycin A1 |
---|---|---|---|
Primary Target | RAB5A activation | Lysosomal pH alkalinization | V-ATPase inhibition |
LC3-II Accumulation | +++ | ++ | +++ |
Reversibility | Yes | Partial | No |
Cytotoxicity | Low | Moderate | High |
Therapeutic Implications
By paralyzing endolysosomal degradation, Vacuolin-1:
Table 3: Research Applications of Vacuolin-1
Biological Process | Application | Outcome |
---|---|---|
Integrin Trafficking | Inhibits recycling of α2/β1 integrins | Stabilizes focal adhesions; suppresses cell migration [5] |
Myeloid Differentiation | Combined with retinoic acid in HL-60 cells | Enhances CD11b expression, ROS production, and G1/0 arrest [8] |
siRNA Delivery | Disrupts lipid-nanoparticle cargo release | Reduces RNAi efficiency by blocking endosomal maturation [4] |
Concluding Remarks
Vacuolin-1 has evolved from a phenomenological curiosity to a molecular scalpel for dissecting endolysosomal trafficking. Its tripartite action—inducing vacuole formation, blocking autophagosome-lysosome fusion, and inhibiting receptor recycling—enables precise manipulation of vesicular dynamics in diverse disease contexts. Ongoing target deconvolution (e.g., CapZβ, PIKfyve) promises refined derivatives with enhanced specificity, potentially bridging chemical biology and therapeutic development.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7